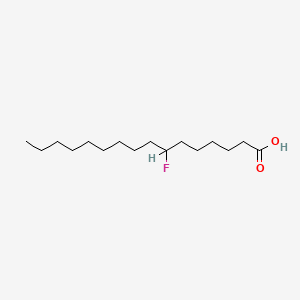

7-Fluorohexadecanoic acid

Description

Overview of Organofluorine Chemistry and its Biological Relevance

Organofluorine chemistry is a field that studies organic compounds containing at least one carbon-fluorine (C-F) bond. wikipedia.orgnumberanalytics.com The incorporation of fluorine, a highly electronegative element, into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com The C-F bond is one of the strongest in organic chemistry, which imparts high thermal and metabolic stability to the molecule. taylorandfrancis.comdtu.dk These unique characteristics make organofluorine compounds highly valuable across various sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's bioavailability, lipophilicity, and stability. numberanalytics.comstanford.edu It is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. taylorandfrancis.comnih.gov Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com The enhanced stability of these compounds means they are not easily broken down by the body's metabolic processes, allowing them to remain active for longer. wikipedia.org

Classification and Biological Origin of Naturally Occurring Fluorinated Fatty Acids

Despite the abundance of fluorine in the Earth's crust, naturally occurring organofluorine compounds are exceedingly rare. tcichemicals.comworktribe.com To date, only a small number of these compounds have been identified from natural sources like certain plants and bacteria. wikipedia.orgnih.gov The most well-known natural organofluorine is fluoroacetate (B1212596), a potent toxin produced by various plants, such as "Gifblaar" (Dichapetalum cymosum), as a defense mechanism against herbivores. wikipedia.orgtcichemicals.com

Fluorinated fatty acids are a specific class of these rare natural products. They are primarily found as ω-fluoro fatty acids, where the fluorine atom is located at the terminal carbon of the alkyl chain. tcichemicals.com The West African plant Dichapetalum toxicarium is known to synthesize several ω-fluorinated fatty acids, including ω-fluorooleic acid and ω-fluorostearic acid. tcichemicals.com The biosynthesis of these compounds is thought to occur when fluoroacetate is incorporated into the standard fatty acid synthesis pathway. tcichemicals.com These ω-fluoro fatty acids are toxic because they can be metabolized back to fluoroacetate in the body. tcichemicals.comfluorideresearch.org

The biosynthesis of the C-F bond itself is a rare enzymatic process. nih.gov An enzyme known as fluorinase, discovered in the bacterium Streptomyces cattleya, is capable of catalyzing the formation of a C-F bond from fluoride (B91410) ions. nih.govnih.gov

| Compound Name | Natural Source (Example) | Position of Fluorine |

|---|---|---|

| Fluoroacetic acid | Dichapetalum cymosum (Gifblaar) | α-position |

| ω-Fluorooleic acid | Dichapetalum toxicarium | ω-position |

| ω-Fluorostearic acid | Dichapetalum toxicarium | ω-position |

| 16-Fluoropalmitic acid | Dichapetalum toxicarium | ω-position |

Rationale for Fluorine Substitution in Fatty Acid Research and Chemical Biology

The strategic substitution of hydrogen with fluorine in fatty acids is a powerful tool in chemical biology and medical research for several reasons. The unique properties of fluorine allow researchers to probe and manipulate biological systems with high precision.

Key rationales include:

Metabolic Stability: The strength of the C-F bond makes fluorinated fatty acids resistant to metabolic degradation, particularly β-oxidation. nih.gov This stability allows them to be used as "metabolically blocked" analogs to study fatty acid transport and uptake without the complication of rapid breakdown. nih.gov

Probing Metabolic Pathways: By placing a fluorine atom at a specific position, scientists can investigate the mechanisms of enzymes involved in fatty acid metabolism. For instance, fluorinated analogs have been used to study the stereochemical course of fatty acid desaturases. acs.orgacs.org

¹⁸F for Positron Emission Tomography (PET): The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with a convenient half-life, making it ideal for PET imaging. snmjournals.org By labeling fatty acids with ¹⁸F, researchers can non-invasively visualize and quantify fatty acid metabolism in living organisms, including humans. elsevierpure.comresearchgate.net This technique is particularly valuable for studying myocardial (heart muscle) fatty acid oxidation and has applications in cardiology and oncology. elsevierpure.comresearchgate.netontosight.ai

Altering Physicochemical Properties: Fluorine substitution can modify a fatty acid's lipophilicity and its binding affinity to proteins. cymitquimica.com This allows for the development of fatty acid analogs that can target specific receptors or enzymes with greater potency and selectivity.

Historical Context and Prior Research on Hexadecanoic Acid Analogs

Hexadecanoic acid, commonly known as palmitic acid, is the most common saturated fatty acid in animals and plants and plays a central role in biological processes. nrfhh.com As a key energy source and a fundamental component of cell membranes, its metabolism is of great interest in biomedical research. Analogs of palmitic acid have been developed to study its various roles and as potential therapeutic agents. nih.govresearchgate.netplos.org

Early research into fatty acid metabolism imaging utilized carbon-11 (B1219553) (¹¹C) labeled palmitic acid for PET scans to study the heart. koreascience.kr However, the rapid metabolism of these tracers complicated quantitative analysis. researchgate.net This led to the development of modified fatty acid analogs designed to be "metabolically trapped" after uptake into cells.

The introduction of fluorine into the palmitic acid structure was a significant advancement. Researchers synthesized and studied various fluorinated analogs, such as:

16-Fluorohexadecanoic acid: Labeled with ¹⁸F, this ω-fluorinated analog was investigated for studying regional metabolism in the heart and liver. nih.gov

2-Fluorohexadecanoic acid: This α-fluorinated analog was also studied, but it showed very little uptake in the heart muscle. nih.gov It has also been explored as a competitive inhibitor for long-chain acyl-CoA synthetases (ACSLs). mdpi.com

Thia-fluorinated hexadecanoic acids: Analogs like 16-¹⁸F-fluoro-4-thia-hexadecanoic acid (FTP) were developed, where a sulfur atom (thia) replaces a carbon in the chain to block β-oxidation, enhancing its properties as a PET tracer for fatty acid oxidation. nih.govnih.gov

These studies demonstrated that the position of the fluorine atom significantly influences the biodistribution and metabolic fate of the fatty acid analog. nih.gov

Identification of Research Gaps and the Specific Focus on 7-Fluorohexadecanoic Acid

While much of the early research on fluorinated fatty acids focused on analogs with fluorine at the beginning (α-position) or the end (ω-position) of the carbon chain, there was a gap in understanding the effects of fluorine substitution within the core of the alkyl chain. nih.gov The behavior of fatty acids with fluorine in positions like C-6 or C-7 was less explored. This created a need to investigate how such substitutions would affect the molecule's interaction with metabolic enzymes and transport proteins.

Structure

3D Structure

Properties

CAS No. |

86581-30-8 |

|---|---|

Molecular Formula |

C16H31FO2 |

Molecular Weight |

274.41 g/mol |

IUPAC Name |

7-fluorohexadecanoic acid |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

InChI Key |

BAELTDGXPDZFCH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCC(=O)O)F |

Canonical SMILES |

CCCCCCCCCC(CCCCCC(=O)O)F |

Synonyms |

7-fluoropalmitic acid |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluorohexadecanoic Acid and Its Derivatives

Strategies for Introducing Fluorine at the C-7 Position of Hexadecanoic Acid

The introduction of a fluorine atom onto the C-7 position of hexadecanoic acid, a saturated fatty acid, necessitates the creation of a reactive site at that specific carbon. This is typically achieved through multi-step synthetic sequences that generate a suitable precursor for fluorination.

Nucleophilic fluorination is a common strategy for forming carbon-fluorine bonds and involves the reaction of a nucleophilic fluoride (B91410) source with an electrophilic carbon center. arkat-usa.org In the context of synthesizing 7-fluorohexadecanoic acid, this approach requires a precursor molecule where the C-7 position is substituted with a good leaving group, such as a tosylate, mesylate, or a halide like bromide or iodide. nih.govacsgcipr.org

The general mechanism involves an S\N2 reaction where the fluoride ion displaces the leaving group. arkat-usa.org Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The choice of reagent and reaction conditions, including the solvent and temperature, is critical to ensure efficient displacement and minimize side reactions. For instance, polar aprotic solvents are often used to enhance the nucleophilicity of the fluoride ion. acsgcipr.org

A synthetic route to a precursor for this compound could involve the creation of a 7-hydroxyhexadecanoic acid derivative, which is then converted to a species with a suitable leaving group at the C-7 position, ready for nucleophilic substitution with a fluoride ion.

Electrophilic fluorination offers an alternative pathway where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org This method is particularly useful for fluorinating electron-rich centers. To apply this to the C-7 position of hexadecanoic acid, a precursor that can form a nucleophilic center at this position, such as an enolate or an enol ether, would be required.

A variety of electrophilic fluorinating reagents are available, with N-F compounds being the most widely used due to their stability and safety. wikipedia.org Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgalfa-chemistry.com These reagents deliver a "F+" equivalent to a nucleophilic substrate. alfa-chemistry.com The reaction mechanism can be complex and is thought to proceed through either an S\N2 or a single-electron transfer (SET) process. wikipedia.org

The synthesis of a suitable precursor for electrophilic fluorination at C-7 would likely involve several steps to introduce the necessary functionality to generate a carbanion or its equivalent at the target position.

Halofluorination is a process that involves the addition of a halogen and a fluorine atom across a double bond. In the context of fatty acid synthesis, this technique can be used to introduce fluorine at a specific position. For the synthesis of this compound, a precursor with a double bond at or near the C-7 position would be required.

One approach involves the use of a 1,3-dithiane (B146892) system, which can be converted to a gem-difluoro group via halofluorination. nih.gov Although this specific example leads to a difluorinated product, modifications of halofluorination reactions can be tailored to introduce a single fluorine atom. The reaction of an alkene with a source of electrophilic halogen (like N-bromosuccinimide or N-iodosuccinimide) in the presence of a fluoride source (such as hydrogen fluoride-pyridine complex) can lead to the formation of a vicinal halofluoroalkane. Subsequent chemical manipulations would then be necessary to remove the halogen and arrive at the desired monofluorinated fatty acid.

Synthesis of Radiolabeled this compound ([18F]-7-Fluorohexadecanoic Acid)

The synthesis of [18F]-7-fluorohexadecanoic acid is performed for use as a PET tracer. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov

The synthesis of [18F]-7-fluorohexadecanoic acid typically follows a nucleophilic substitution pathway. nih.gov This involves the preparation of a precursor molecule where the C-7 position is functionalized with a good leaving group. A common strategy is to synthesize a precursor with a methanesulfonate (B1217627) (mesylate) group at the C-7 position. nih.gov

The radiosynthesis is then carried out by reacting this precursor with no-carrier-added [18F]fluoride. The [18F]fluoride is produced in a cyclotron and is typically activated for nucleophilic substitution. The reaction involves the displacement of the mesylate group by the [18F]fluoride ion. nih.gov Often, the fatty acid is protected as an ester (e.g., a benzyl (B1604629) ester) during the fluorination step to prevent side reactions with the carboxylic acid moiety. The final step is the cleavage of this ester to yield the desired [18F]-7-fluorohexadecanoic acid. nih.gov

Table 1: Precursors and Leaving Groups for [18F]-Fluorination

| Precursor Type | Leaving Group | Radiolabeling Method |

|---|---|---|

| 7-Mesyloxyhexadecanoic acid ester | Methanesulfonate | Nucleophilic Substitution |

| 7-Tosyloxyhexadecanoic acid ester | p-Toluenesulfonate | Nucleophilic Substitution |

| 7-Bromohexadecanoic acid ester | Bromide | Nucleophilic Substitution |

Optimizing the radiochemical yield (RCY) and purity is crucial for the successful production of [18F]-7-fluorohexadecanoic acid for clinical applications. Several factors influence the outcome of the radiosynthesis.

The choice of precursor and leaving group significantly impacts the efficiency of the [18F]fluorination step. The reaction conditions, including temperature, reaction time, and the solvent system, must be carefully controlled. For instance, the nucleophilic substitution is often carried out at elevated temperatures to ensure a reasonable reaction rate. koreascience.kr

Table 2: Factors Affecting Radiochemical Yield and Purity

| Factor | Influence | Optimization Strategy |

|---|---|---|

| Precursor Concentration | Affects reaction kinetics and can influence the formation of byproducts. | Using an optimal amount of precursor can maximize the radiochemical yield. ugd.edu.mk |

| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition of the product or precursor. ugd.edu.mk | Identifying the optimal temperature that balances reaction speed and product stability. ugd.edu.mk |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to degradation. | Monitoring the reaction progress to determine the optimal duration. |

| Purification Method | The efficiency of purification directly impacts the final radiochemical purity. | Developing and validating a robust HPLC or solid-phase extraction (SPE) method. redalyc.org |

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

The synthesis of derivatives and analogs of this compound is crucial for probing structure-activity relationships, particularly in the context of its biological applications such as medical imaging. By systematically modifying the structure of the parent fatty acid, researchers can investigate how changes, such as the introduction of different functional groups or the alteration of the carbon chain, affect its metabolic fate and imaging characteristics. These studies involve the synthesis of gem-difluoromethylene analogs, thia-analogs, and other positional isomers.

Synthesis of Gem-Difluoromethylene Analogs at C-6/C-7

The replacement of a single fluorine atom with a gem-difluoromethylene (-CF2-) group is a common strategy in medicinal chemistry to create more metabolically stable analogs. While specific literature detailing the synthesis of 6,6-difluoro or 7,7-difluorohexadecanoic acid is not abundant, general methods for the creation of gem-difluoromethylene units can be applied.

A straightforward protocol for synthesizing compounds with a gem-difluoromethylene unit involves the regioselective addition of carboxylic acids to β,β-difluoroacrylates under thermal conditions, without the need for catalysts or additives nih.gov. This method constructs RCO2–CF2 bonds. Another approach involves the dehydrofluorination of corresponding 4-CF3-β-lactams to produce gem-difluoroalkenes, which can then be hydrogenated to yield the desired -CF2H group nih.gov. For a long-chain fatty acid like hexadecanoic acid, a synthetic route would likely involve the construction of a key intermediate containing the gem-difluoro group at the desired C-6 or C-7 position, followed by chain elongation to complete the 16-carbon backbone.

The synthesis could start from a ketone precursor at the C-6 or C-7 position of a shorter fatty acid ester. This ketone would then be converted to the gem-difluoro group using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting gem-difluoro ester would then undergo further chemical modifications, such as chain elongation via Wittig or Grignard reactions, followed by hydrolysis of the ester to yield the final gem-difluorohexadecanoic acid analog.

Synthesis of Thia-Analogs of Fluorinated Fatty Acids

Thia-analogs, where a methylene (B1212753) group in the fatty acid chain is replaced by a sulfur atom, have been synthesized to modify the metabolic properties of fluorinated fatty acids. The sulfur substitution can influence the rate of β-oxidation and cellular uptake.

The synthesis of these analogs often involves nucleophilic substitution reactions. For example, various 18F-labeled secondary fluoro-thia-oleates, including a 7-fluoro analog, were synthesized from tosylate or bromide precursors. nih.gov The process involved nucleophilic 18F fluorination using [18F]tetrabutylammonium fluoride, followed by the hydrolysis of the methyl ester to yield the final fatty acid. nih.gov

A common strategy for synthesizing thia-fatty acids involves the reaction of a thiol with an alkyl halide. For instance, the synthesis of 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA), a well-studied analog, was achieved through the nucleophilic radiofluorination of its precursor, benzyl 14(R,S)-tosyloxy-6-thia-heptadecanoate. snmjournals.orgnih.govelsevierpure.com This was followed by hydrolysis with a strong base like potassium hydroxide (B78521) to remove the benzyl protecting group. nih.govelsevierpure.com Similarly, 16-Fluoro-4-thia-hexadecanoic acid was synthesized by treating its precursor with tetrabutylammonium fluoride (TBAF). google.com These methods demonstrate a versatile approach to creating a variety of fluorinated thia-fatty acids for biological evaluation.

Synthesis of other positional isomers, such as 2-fluorohexadecanoic acid and 16-fluorohexadecanoic acid

The position of the fluorine atom on the hexadecanoic acid chain significantly impacts its biological behavior. Therefore, the synthesis of various positional isomers is essential for understanding these effects.

2-Fluorohexadecanoic Acid (α-Fluorohexadecanoic Acid)

Fluorination at the C-2 (alpha) position can be achieved through several methods. A biocatalytic approach has been developed for the synthesis of 2-fluoro-3-hydroxypropionic acid, demonstrating the enzymatic introduction of fluorine at the alpha position. nih.govresearchgate.net This strategy could potentially be adapted for longer-chain fatty acids. A more traditional chemical synthesis involves the nucleophilic substitution of a bromine atom. For example, 2-[18F]fluorostearic acid, a similar long-chain fatty acid, was prepared by a nucleophilic F-for-Br exchange reaction on the corresponding methyl 2-bromo-stearate precursor in an acetamide (B32628) melt. snmjournals.org This halogen exchange (Halex) reaction is a common method for introducing fluorine into organic molecules.

16-Fluorohexadecanoic Acid (ω-Fluorohexadecanoic Acid)

Fluorination at the terminal (omega) position of the fatty acid chain has also been extensively studied. The synthesis of 16-[18F]fluorohexadecanoic acid is typically achieved via nucleophilic substitution on a precursor bearing a good leaving group at the C-16 position. snmjournals.org A common method starts with the corresponding 16-bromohexadecanoic acid methyl ester. snmjournals.org This precursor undergoes a nucleophilic fluorination reaction with 18F-fluoride, followed by hydrolysis of the methyl ester to yield the final product. snmjournals.org This approach allows for the efficient incorporation of the fluorine isotope at the end of the alkyl chain. An alternative method involves the selective bromination of palmitic acid using N-bromosuccinimide (NBS) to produce 16-bromopalmitic acid, which can then be converted to the hydroxyl derivative and subsequently fluorinated. researchgate.net

Biochemical and Cellular Interactions of 7 Fluorohexadecanoic Acid

Interactions with Cellular Membranes and Lipidic Environments

The amphipathic nature of fatty acids allows them to readily incorporate into lipid membranes, where they can influence the integrity, packing, and lateral pressure profile of the bilayer. nih.gov The presence of a fluorine atom, as in 7-fluorohexadecanoic acid, introduces a significant perturbation whose effects depend on the degree and position of fluorination.

The substitution of a hydrogen atom with fluorine can modify a molecule's lipophilicity, thereby affecting its ability to diffuse across cell membranes. rsc.org Studies on various perfluorinated and polyfluorinated alkyl substances (PFAS) demonstrate that these compounds can intercalate into phospholipid membranes, with the hydrophobic fluorinated tail residing within the membrane core and the polar head group at the interface. researchgate.net This insertion can disrupt the phospholipid bilayer, leading to changes in membrane properties. researchgate.net

Research conducted on model bacterial membranes has shown that exposure to certain PFAS leads to a disordering of membrane lipids, which weakens the membrane. uri.edu Specifically, perfluorooctane sulfonic acid (PFOS) has been found to increase membrane fluidity in a dose-dependent manner and enhance the permeability of cell membranes to hydrophobic ligands. researchgate.net While these studies focus on more heavily fluorinated compounds, they highlight the potential for even a single fluorine atom to alter membrane organization. The conical molecular shape of fatty acids, in general, allows them to disturb membrane integrity and chain packing. nih.gov The introduction of a bulky fluorine atom at the C-7 position of hexadecanoic acid could locally disrupt the ordered packing of acyl chains within the bilayer, potentially leading to localized increases in fluidity and permeability.

| Compound | Observed Effect | Model System | Reference |

|---|---|---|---|

| Perfluorooctane sulfonic acid (PFOS) | Increased membrane permeability and fluidity | H4IIE, MCF-7, PLHC-1 cells; Fish leukocytes | researchgate.net |

| Perfluorononoic acid (PFNA) | Caused significant disordering of membrane lipids | Model bacterial membranes | uri.edu |

| Perfluorohexane sulfonic acid (PFHxS) | No effect on membrane fluidity in tested range | Fish leukocytes | researchgate.net |

| Perfluorooctanoic acid (PFOA) | Caused membrane disordering (lesser extent than PFOS/PFNA) | Model bacterial membranes | uri.edu |

The unique nuclear magnetic resonance properties of the fluorine-19 (¹⁹F) nucleus make it an excellent probe for studying molecular interactions in biological systems. nih.gov Due to the 100% natural abundance of ¹⁹F and the low background signal in biological samples, ¹⁹F NMR spectroscopy is an emerging tool for investigating drug binding and structure in lipid membranes. nih.govnih.gov

When a fluorinated molecule like this compound partitions from an aqueous solution into a lipid bilayer, the change in its chemical environment is reflected by a shift in the ¹⁹F NMR signal. nih.gov This chemical shift difference between the solution and membrane-bound states can be used to monitor the binding of the molecule to the membrane in real-time. nih.govnih.gov The fluorine atom at the C-7 position is situated within the hydrophobic acyl chain, making it a sensitive reporter of the local environment deep within the membrane core. This approach allows for the investigation of:

The kinetics and thermodynamics of membrane partitioning.

The average orientation and dynamics of the fatty acid within the bilayer. rsc.org

Local changes in membrane properties, such as polarity or lipid ordering.

Beyond NMR, fatty acids can be conjugated to fluorescent dyes to create probes that report on the microenvironment of different organelles and membrane regions. nih.govnih.gov While this compound is not inherently fluorescent, its fluorinated nature makes it a prime candidate for use as a ¹⁹F NMR membrane probe.

Enzymatic Processing and Biotransformation Pathways

Once incorporated into a cell, fatty acids are substrates for a host of enzymes that catalyze their modification, elongation, and breakdown. The presence of a fluorine atom can significantly affect these processes, either by altering substrate recognition or by blocking a specific enzymatic reaction.

Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the acyl chains of fatty acids. wikipedia.orgmdpi.com In humans, the key desaturases are Δ9-, Δ6-, and Δ5-desaturase, which create double bonds at the 9th, 6th, and 5th carbon from the carboxyl end, respectively. mdpi.com Interestingly, recent research has provided the first evidence of Δ7-desaturase activity from the FADS1 gene product, which was shown to convert 11-eicosenoic acid (20:1n-9) to 7,11-eicosadienoic acid (20:2n-7,11). nih.govnih.gov This finding is particularly relevant to this compound, as it suggests the existence of enzymatic machinery capable of modifying the C-7 position. The fluorine atom at this position could potentially act as a substrate mimic or an inhibitor for a Δ7-desaturase.

Fatty acid elongases (ELOVLs) are a family of seven enzymes in humans (ELOVL1-7) that catalyze the addition of two-carbon units to growing fatty acid chains. biorxiv.orgspringermedizin.de These enzymes exhibit distinct substrate specificities based on the chain length and degree of saturation of the fatty acyl-CoA substrate. nih.govspringermedizin.de For example, ELOVL6 preferentially elongates C16 saturated fatty acids, while ELOVL5 is more active toward monounsaturated C16 fatty acids. nih.gov As a C16 fatty acid, this compound would be a potential substrate for these elongases, although the effect of the C-7 fluorine on enzyme binding and catalysis has not been explicitly determined.

| Enzyme | Preferred Substrates (Chain Length and Saturation) | Reference |

|---|---|---|

| ELOVL1 | C12-C16 saturated and monounsaturated fatty acids | nih.govspringermedizin.de |

| ELOVL2 | Polyunsaturated fatty acids (PUFAs) | nih.gov |

| ELOVL5 | C16-C22 PUFAs, some activity on C16:1 | nih.gov |

| ELOVL6 | C12-C16 saturated fatty acids (e.g., palmitate 16:0) | nih.gov |

| ELOVL7 | C18-C20 saturated and monounsaturated fatty acids | nih.govbiorxiv.org |

The specificity of lipid-metabolizing enzymes is governed by the structure of the substrate, including its chain length, degree of unsaturation, and the presence of any functional groups. nih.govnih.gov The introduction of a fluorine atom can drastically alter how a fatty acid is recognized and processed. For example, 2-fluoro-palmitic acid has been shown to be an inhibitor of sphingosine biosynthesis and long-chain acyl-CoA synthetase. caymanchem.com This demonstrates that the position of the fluorine atom is critical and can convert a substrate into an inhibitor. The fluorine at the C-7 position of this compound could similarly influence its interaction with various lipases, acyltransferases, or oxidases, potentially leading to altered metabolic fates compared to its non-fluorinated counterpart, hexadecanoic acid.

Fatty acid synthase (FASN) is the central enzyme responsible for the de novo synthesis of fatty acids, primarily producing the C16 saturated fatty acid palmitate from acetyl-CoA and malonyl-CoA precursors. nih.govwikipedia.org FASN activity is highly regulated and is a key component of cellular lipogenesis. mdpi.com While various small molecules, such as the natural product Cerulenin and the synthetic compound C75, are known to inhibit FASN, the influence of fluorinated fatty acids like this compound on FASN activity is not well-documented in the scientific literature. mdpi.complos.org Typically, FASN activity is regulated by upstream signaling pathways and substrate availability, rather than by feedback inhibition from its fatty acid products. nih.gov

Mechanisms of Action at the Subcellular Level

Detailed experimental data on the subcellular mechanisms of action for this compound is currently unavailable in published scientific literature. The following sections outline the areas where research would be necessary to understand its cellular effects.

There is no specific research detailing how this compound modulates cell signaling pathways. Fatty acids are known to act as signaling molecules that can influence various cellular processes. For instance, other long-chain fatty acids have been shown to modulate pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. However, without direct experimental evidence, it is not possible to determine if this compound has similar effects.

Table 1: Potential Cell Signaling Pathways for Investigation with this compound

| Pathway | Potential Interaction (Hypothetical) |

| JAK/STAT Signaling | Investigation into whether this compound can influence cytokine receptor binding and subsequent activation or inhibition of JAKs and STATs. |

| PI3K/Akt Signaling | Research to determine if this compound affects the phosphorylation cascade of the PI3K/Akt pathway, which is crucial for cell growth and survival. |

| Protein Kinase C (PKC) | Studies to ascertain if this compound can directly or indirectly modulate the activity of PKC isoforms. |

Specific data on the interaction of this compound with proteins is not available. Fatty acids are known to bind to various proteins, which is crucial for their transport and function. Key proteins that warrant investigation for their potential interaction with this compound include Fatty Acid Binding Proteins (FABPs) and serum albumin. The affinity and nature of these interactions would be critical in understanding the bioavailability and cellular uptake of this compound.

Table 2: Potential Protein Interactions for Investigation with this compound

| Protein | Type of Interaction | Potential Significance |

| Fatty Acid Binding Proteins (FABPs) | Intracellular transport | FABPs are crucial for the solubilization and transport of fatty acids within the cytoplasm, directing them towards specific metabolic pathways or for signaling purposes. biorxiv.orgnih.gov |

| Serum Albumin | Extracellular transport | As the primary carrier of fatty acids in the blood, the binding affinity of this compound to albumin would determine its circulatory half-life and tissue availability. nih.gov |

Metabolic Fate and Biotransformation Pathways of 7 Fluorohexadecanoic Acid

Beta-Oxidation Pathway of 7-Fluorohexadecanoic Acid and its Fluorinated Analogs

The primary metabolic route for fatty acids is beta-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain to produce acetyl-CoA. However, the presence of a fluorine atom on the carbon chain of this compound introduces a significant perturbation to this pathway.

A key principle governing the metabolism of terminally fluorinated fatty acids is the "odd-even rule". This rule dictates that the metabolic outcome depends on whether the fluorine atom is attached to an even or odd-numbered carbon atom in the fatty acid chain. Even-numbered fluorinated fatty acids, through beta-oxidation, ultimately yield fluoroacetic acid, a highly toxic metabolite. In contrast, odd-numbered fluorinated fatty acids produce the less toxic β-fluoropropionic acid. nih.govsnmjournals.org

While this compound is not terminally fluorinated, the principle of how the fluorine position affects the final metabolites of beta-oxidation remains relevant. The position of the fluorine atom determines which fluorinated fragments are ultimately produced.

For terminally fluorinated fatty acids, the end products of beta-oxidation are predictable based on the odd-even rule. For instance, 16-fluorohexadecanoic acid, an even-chain fatty acid, is metabolized to fluoroacetic acid. nih.govtaylorandfrancis.com Conversely, 17-fluoroheptadecanoic acid, an odd-chain fatty acid, results in the formation of β-fluoropropionic acid. nih.gov Fluoroacetic acid can then enter the citric acid cycle, leading to toxic effects, whereas β-fluoropropionic acid undergoes defluorination, releasing free fluoride (B91410). nih.govsnmjournals.org

The metabolism of this compound would proceed through several cycles of beta-oxidation until the fluorine-bearing carbon is reached. The subsequent steps and the exact nature of the resulting smaller fluorinated metabolites are complex and subject to the specific enzymatic interactions.

The carbon-fluorine bond is exceptionally stable, and its presence can significantly hinder or block metabolic processes. Fluorine substitution, particularly as a gem-difluoro group (two fluorine atoms on the same carbon), has been investigated as a strategy to block the beta-oxidation pathway. nih.gov For instance, 7,7,16-trifluorohexadecanoic acid was designed with the gem-difluoro group at the 7th position to potentially halt beta-oxidation at that site. nih.gov

Even a single fluorine atom, as in this compound, can impede the enzymatic machinery of beta-oxidation. This is because the high electronegativity of fluorine can alter the electronic properties of the substrate, making it a poor fit for the active sites of the enzymes involved in the beta-oxidation spiral.

Omega-Oxidation and Defluorination Processes

When beta-oxidation is impeded, alternative metabolic pathways such as omega-oxidation can become more prominent. nih.gov Omega-oxidation is a process that oxidizes the terminal methyl group (the omega carbon) of a fatty acid. This pathway can lead to the formation of dicarboxylic acids. In the context of fluorinated fatty acids, omega-oxidation can play a role in the eventual defluorination of the molecule. nih.gov

Studies with terminally fluorinated fatty acids have shown that the chain-terminal fluorine substituent can be subject to omega-oxidation, which ultimately releases it as a fluoride ion. nih.gov This metabolic defluorination is evident by the accumulation of fluoride in bone. taylorandfrancis.comnih.gov While the primary site of oxidation in this compound is not the omega carbon, the potential for omega-oxidation as a compensatory pathway, especially if beta-oxidation is significantly hindered, cannot be ruled out.

Comparative Metabolic Studies with Non-Fluorinated Fatty Acids

The metabolism of fluorinated fatty acids like this compound is markedly different from their non-fluorinated analogs. Non-fluorinated fatty acids are typically efficiently metabolized through beta-oxidation to provide energy. nih.gov However, the introduction of fluorine alters the physicochemical properties of the fatty acid, which can diminish its uptake by tissues like the myocardium. nih.gov

Studies comparing radiolabeled fluorinated and non-fluorinated fatty acids have demonstrated these differences. For example, the heart uptake of 16-fluoropalmitic acid was found to be lower than that of palmitic acid in rats. nih.gov Furthermore, the clearance rates from tissues can also be altered. While 16-fluoropalmitate cleared more rapidly than palmitate, some trifluorinated palmitates showed slower clearance. nih.gov These studies underscore that odd-numbered non-fluorinated fatty acids may not be favorable substrates for the enzymes involved in beta-oxidation compared to even-numbered ones. nih.govresearchgate.net

Tissue Distribution and Uptake in Animal Models (Non-Clinical Research)

Non-clinical research using animal models has provided valuable insights into the tissue distribution and uptake of fluorinated fatty acids. Following administration, these compounds distribute to various organs. Studies with 18F-labeled fatty acids in mice have shown rapid concentration in the heart, followed by clearance. nih.gov However, the degree of uptake and the rate of elimination can be influenced by the position of the fluorine atom.

For instance, 2-fluorostearic acid exhibited very little uptake in the heart muscle but accumulated in the liver. nih.govtaylorandfrancis.com In contrast, fatty acids with the fluorine label in the middle or at the end of the carbon chain showed uptake and elimination patterns more similar to their carbon-11 (B1219553) labeled analogs. nih.gov Research on trifluorohexadecanoic acids, including a 7,7-difluoro analog, indicated that fluorine substitution reduces uptake by the myocardium. nih.gov A significant finding in these studies is the accumulation of radioactivity in bone, which is indicative of metabolic defluorination and the subsequent uptake of free fluoride by bone tissue. nih.gov

Below is a table summarizing the tissue distribution of various fluorinated fatty acids based on non-clinical research findings.

| Compound | Primary Tissues of Uptake | Notable Distribution Characteristics |

| 2-[18F]Fluorostearic acid | Liver | Low uptake in the heart muscle. nih.govtaylorandfrancis.com |

| 16-[18F]Fluorohexadecanoic acid | Heart, Liver | Uptake and elimination behavior similar to analogous C-11 labeled compounds. nih.gov |

| 17-[18F]Fluoroheptadecanoic acid | Heart, Liver, Bone | Significant defluorination leading to fluoride uptake in bone. nih.gov |

| 6,6,16-Trifluorohexadecanoic acid | Heart, Bone | Reduced heart uptake compared to palmitic acid; evidence of metabolic defluorination. nih.gov |

| 7,7,16-Trifluorohexadecanoic acid | Heart, Bone | Reduced heart uptake compared to palmitic acid; evidence of metabolic defluorination. nih.gov |

Organ-Specific Accumulation and Clearance

The biodistribution of fatty acids is a dynamic process involving rapid uptake by tissues with high energy demands, such as the heart, followed by metabolic processing and clearance. While specific quantitative data for the organ-specific accumulation and clearance of this compound remains elusive in publicly available literature, insights can be drawn from related fluorinated fatty acids.

For instance, studies on trifluorinated hexadecanoic acids have provided some indication of how fluorination at the 7-position can influence myocardial uptake. Research involving 7,7,16-trifluorohexadecanoic acid revealed that heart uptake of this compound is altered compared to non-fluorinated palmitic acid. Specifically, the introduction of fluorine atoms can modify the physicochemical properties of the fatty acid, which in turn affects its uptake by the myocardium nih.gov.

In general, after intravenous administration, fatty acids are rapidly taken up by various organs. The heart, being a primary site of fatty acid oxidation, typically shows significant accumulation. The subsequent clearance of the compound from the heart and other organs is dependent on its metabolic fate, including the rate of β-oxidation.

Influence of Fluorine Position on Biodistribution

The position of the fluorine atom on the fatty acid carbon chain plays a pivotal role in determining its metabolic pathway and, consequently, its biodistribution. Research comparing different positional isomers of fluorinated fatty acids has demonstrated significant variations in their organ uptake and elimination patterns snmjournals.org.

Fatty acids with the fluorine label in the middle of the carbon chain tend to exhibit uptake and elimination behaviors that are comparable to their non-fluorinated counterparts. However, the ultimate metabolic fate can differ significantly based on the precise location of the fluorine atom. For example, the β-oxidation of even-numbered fluorinated fatty acids can lead to the formation of [18F]fluoroacetic acid, whereas odd-numbered fatty acids can yield β-[18F]fluoropropionic acid snmjournals.org. This difference is critical because only the latter is readily dehalogenated, leading to the release of free fluoride, which can accumulate in bone tissue snmjournals.org.

A study comparing 2-[18F]fluorostearic acid and 16-[18F]fluorohexadecanoic acid in mice highlighted these positional effects. The 2-fluoro isomer showed minimal uptake in the heart muscle but an increasing accumulation in the liver. In contrast, fatty acids with the fluorine label at the end of the chain, such as 16-fluorohexadecanoic acid, demonstrated rapid concentration in the heart followed by a two-component clearance process snmjournals.org.

This differential biodistribution is attributed to the impact of the fluorine atom on enzymatic processes. An electron-withdrawing fluorine atom in the α-position (C-2) is believed to significantly affect the molecule's interaction with enzymes involved in fatty acid metabolism, leading to altered organ distribution.

The following table summarizes the comparative biodistribution of different fluoro-fatty acids, illustrating the influence of the fluorine position:

| Compound | Heart | Liver | Bone |

| 2-[18F]Fluorostearic acid | Low uptake | Increasing accumulation | - |

| 16-[18F]Fluorohexadecanoic acid | Rapid and high uptake, followed by biexponential clearance | Moderate uptake | Low accumulation of free F- |

| 17-[18F]Fluoroheptadecanoic acid | Rapid uptake with different elimination half-time compared to 16-FHA | - | Significant accumulation of free F- |

This table provides a qualitative comparison based on available research findings. The dashes indicate that specific data for that organ was not highlighted in the compared studies.

Analytical and Spectroscopic Characterization Techniques for Advanced Research of 7 Fluorohexadecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Fatty Acid Studies

NMR spectroscopy is an indispensable tool for the structural and dynamic analysis of fluorinated fatty acids. The presence of the fluorine atom allows for the use of ¹⁹F NMR, a highly sensitive and specific technique, in addition to standard ¹H and ¹³C NMR analyses.

¹⁹F NMR for Structural Elucidation and Dynamic Studies

¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated compounds due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus. This results in high sensitivity and clear signals without background interference from biological matrices. scholaris.cacopernicus.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for subtle changes in molecular conformation and intermolecular interactions. biophysics.orgillinois.edu

Dynamic studies using ¹⁹F NMR can provide insights into the mobility of the fatty acid chain. For instance, fluorinated fatty acids have been used as probes to study the gel to liquid-crystalline phase transitions in phospholipid dispersions and biological membranes. nih.gov The ¹⁹F NMR line shapes are markedly different for lipids in frozen (gel) versus fluid (liquid-crystalline) states, allowing for the monitoring of membrane fluidity and the effects of the fluorinated acid on membrane properties. nih.gov

Table 1: Expected ¹⁹F NMR Characteristics for 7-Fluorohexadecanoic Acid

| Parameter | Expected Observation | Significance |

|---|---|---|

| Chemical Shift (δ) | Estimated -200 to -220 ppm | Indicates the electronic environment of the fluorine atom. |

| Multiplicity | Complex multiplet | Confirms the position of the fluorine atom through coupling with neighboring protons. |

| Linewidth | Narrow in solution, broad in restricted environments | Provides information on molecular mobility and phase state. |

¹H NMR and other nuclei for Comprehensive Analysis

¹H NMR spectroscopy provides complementary information for a comprehensive structural analysis of this compound. The ¹H NMR spectrum of a typical fatty acid displays characteristic signals for different proton groups. magritek.commagritek.com For this compound, the spectrum would include a triplet for the terminal methyl (CH₃) group, a large signal for the methylene (B1212753) ((CH₂)n) chain, a triplet for the α-CH₂ group adjacent to the carboxylic acid, and a multiplet for the β-CH₂ group. magritek.com

The most distinctive feature in the ¹H NMR spectrum of this compound would be the signal for the proton on the fluorine-bearing carbon (CHF). This proton would appear as a complex multiplet due to coupling with both the fluorine atom and the protons on the adjacent carbons (C6 and C8). The large scalar coupling constant between ¹H and ¹⁹F is a key diagnostic feature.

¹³C NMR spectroscopy would further confirm the carbon skeleton, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond ¹³C-¹⁹F coupling constant. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to correlate the ¹H, ¹³C, and ¹⁹F signals, providing unambiguous assignment of all atoms in the molecule. magritek.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C16) | ~0.9 | Triplet |

| (CH₂)n | ~1.3 | Broad multiplet |

| α-CH₂ (C2) | ~2.3 | Triplet |

| β-CH₂ (C3) | ~1.6 | Multiplet |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry is a crucial technique for the sensitive identification and quantification of this compound, as well as for profiling its metabolites in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a widely used and robust method for the quantitative analysis of fatty acids. nih.govsemanticscholar.org For GC analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) to improve chromatographic properties. nih.govjeol.com The GC separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. thepharmajournal.com

The electron ionization (EI) mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak (M⁺), although it may be weak for long-chain esters. jeol.com Characteristic fragmentation patterns for FAMEs include a prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group. researchgate.netresearchgate.net Other significant fragments would arise from cleavage along the alkyl chain. The presence of the fluorine atom would lead to unique fragment ions, allowing for its precise localization. For example, cleavage adjacent to the C-F bond would produce characteristic ions that are indicative of the fluorine's position.

Table 3: Expected Key Fragment Ions in the GC-MS (EI) Spectrum of this compound Methyl Ester

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| M⁺ | Molecular Ion | Confirms the molecular weight of the derivative. |

| M-31 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group. |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product, characteristic of FAMEs. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a versatile technique for analyzing fatty acids in complex biological mixtures, often without the need for derivatization. nih.gov However, the ionization efficiency of free fatty acids in electrospray ionization (ESI) can be poor. rsc.org To enhance sensitivity, derivatization strategies are often employed to introduce a readily ionizable group. rsc.orgnih.govnih.gov

Reversed-phase LC is commonly used to separate fatty acids based on their hydrophobicity. nih.gov The mass spectrometer, often a tandem instrument like a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), provides high selectivity and sensitivity for detection. unimi.itunipi.it LC-MS/MS methods, using techniques like multiple reaction monitoring (MRM), allow for the highly selective and sensitive quantification of specific fatty acids in complex matrices. springernature.comchromatographyonline.com This is particularly valuable for metabolite profiling, where this compound and its potential metabolic products could be tracked in biological samples. researchgate.net

Advanced Chromatographic Methods for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone for the purification and quantitative analysis of fatty acids. nih.govhplc.eu For this compound, reversed-phase HPLC (RP-HPLC) would be the primary method for assessing purity. pensoft.net Using a C18 or C8 column, separation is achieved based on the hydrophobicity of the molecule. Detection can be accomplished using a variety of detectors, though fatty acids lack a strong UV chromophore. Therefore, derivatization to introduce a UV-active or fluorescent tag can be employed for higher sensitivity. researchgate.net Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for label-free detection.

Quantitative analysis of this compound can be performed using HPLC with an appropriate detector and a well-characterized standard curve. nih.gov The precision and accuracy of the method should be validated according to established guidelines. pensoft.net For complex mixtures, hydrophilic interaction liquid chromatography (HILIC) can be an alternative separation technique, particularly for shorter-chain or more polar fatty acids. hplc.eu The combination of advanced chromatographic separation with sensitive detection methods ensures the reliable determination of the purity and quantity of this compound in research settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, offering high resolution and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, separating molecules based on their hydrophobicity.

Stationary and Mobile Phases: The separation is typically achieved using a nonpolar stationary phase, such as a C18 or C8 (octadecyl or octyl silane) bonded silica (B1680970) column. chromatographyonline.comthermofisher.com More specialized fluorinated stationary phases, like those with perfluoroalkyl or pentafluorophenyl groups, can offer alternative selectivity for fluorinated compounds. chromatographyonline.comresearchgate.net These phases can enhance the retention of fluorinated analytes, potentially providing better separation from non-fluorinated impurities. chromatographyonline.com

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. aocs.orgjasco-global.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate fatty acids of varying chain lengths and polarities. nih.gov To ensure that the carboxylic acid group of this compound is in its protonated, less polar form, a small amount of acid, like trifluoroacetic acid (TFA) or acetic acid, is often added to the mobile phase. aocs.orghplc.eu

Detection Methods: Since long-chain fatty acids like this compound lack a strong chromophore, direct UV detection can be challenging, though it is possible at low wavelengths (around 205-210 nm). aocs.org To enhance sensitivity, pre-column derivatization is a common strategy. The carboxylic acid group can be reacted with a UV-absorbing or fluorescent tag. For instance, derivatization with p-bromophenacyl bromide allows for sensitive UV detection. avantiresearch.com Another approach is to use fluorescent reagents like 3-bromoacetyl coumarin (B35378) for enhanced detection. nih.gov

Alternatively, a Charged Aerosol Detector (CAD) can be used, which offers nearly universal detection for non-volatile analytes and does not require the analyte to have a chromophore. csus.edu For structural elucidation and confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). aocs.org

Illustrative HPLC Parameters for Fluorinated Fatty Acid Analysis:

| Parameter | Description | Reference |

| Column | Hypersil GOLD PFP (1.9 µm, 100 x 2.1 mm) | chromatographyonline.com |

| Mobile Phase | A: 20 mM aqueous ammonium (B1175870) acetate; B: Methanol | chromatographyonline.com |

| Gradient | 20% B for 0.9 min, then to 70% B by 1.8 min, to 80% B by 5.3 min, held for 1.4 min, then to 100% B by 8 min, held until 10.7 min. | chromatographyonline.com |

| Flow Rate | 0.45 mL/min | chromatographyonline.com |

| Detection | Triple quadrupole MS system | chromatographyonline.com |

Radiochemical Purity Assessment for Labeled Analogs

For positron emission tomography (PET) imaging applications, this compound can be labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]). The assessment of radiochemical purity is crucial to ensure that the radioactivity detected is associated with the desired compound and not with radioactive impurities.

The radiochemical purity of [¹⁸F]this compound is defined as the proportion of the total radioactivity present in the sample that is in the chemical form of [¹⁸F]this compound. This is typically determined using radio-chromatographic techniques, primarily radio-HPLC and radio-TLC. nih.gov

Radio-HPLC: This is the gold standard for determining radiochemical purity. The HPLC system is equipped with a radioactivity detector in series with a conventional detector (e.g., UV). This allows for the simultaneous monitoring of the mass peaks of the non-radioactive standard and the radioactive peaks of the labeled product. The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to the product and dividing it by the total area of all radioactive peaks in the chromatogram. researchgate.netCurrent time information in Miami, FL, US. For [¹⁸F]-labeled fatty acids, a radiochemical purity of greater than 98% is often achieved. snmjournals.org

Radio-TLC: Radio-TLC provides a rapid and simple method for assessing radiochemical purity. A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in an appropriate mobile phase. After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. The Rf value of the radioactive spot corresponding to the product is compared to that of a non-radioactive standard. The radiochemical purity is determined by the percentage of radioactivity at the expected Rf value. researchgate.net For many [¹⁸F]-labeled radiopharmaceuticals, a radiochemical purity of over 95% as determined by radio-TLC is considered acceptable.

Stability Studies: In addition to the initial purity, the stability of the radiolabeled compound over time is also important. The radiochemical purity is often monitored at several time points after synthesis to ensure that the compound does not undergo significant degradation or radiolysis. Stability studies have shown that many [¹⁸F]-labeled fatty acids can be stable in solution for several hours. researchgate.netsnmjournals.org

Summary of Quality Control for [¹⁸F]-labeled Analogs:

| Parameter | Method | Typical Specification | Reference |

| Radiochemical Purity (HPLC) | Radio-HPLC | > 98% | researchgate.netsnmjournals.org |

| Radiochemical Purity (TLC) | Radio-TLC | > 95% | nih.gov |

| Radionuclidic Identity | Gamma Spectroscopy / Half-life measurement | Confirms presence of ¹⁸F | nih.gov |

| Chemical Purity | HPLC-UV | > 90% | snmjournals.org |

| Stability | Radio-HPLC at various time points | Radiochemical purity remains > 95% for a specified period (e.g., 4 hours) | snmjournals.org |

Computational and Theoretical Studies on 7 Fluorohexadecanoic Acid

Molecular Dynamics Simulations to Investigate Interactions and Conformational Dynamics

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules, such as 7-Fluorohexadecanoic acid, and their interactions with their environment. mdpi.com These simulations are particularly valuable for understanding how the introduction of a fluorine atom influences the molecule's structure, flexibility, and interactions with biological systems.

MD simulations are a common and reliable approach for studying the interactions of lipid molecules with cell membranes and proteins. mdpi.comnih.govnih.gov For this compound, simulations can model its insertion and behavior within a lipid bilayer, which serves as a proxy for a cell membrane.

Key insights that can be gained from such simulations include:

Orientation and Position: Determining how the fluorinated fatty acid orients itself within the membrane, including the depth of penetration of the fluorinated alkyl chain and the interaction of the carboxylic headgroup with the polar lipid headgroups at the membrane-water interface.

Membrane Fluidity: Assessing the impact of incorporating this compound on the physical properties of the lipid bilayer, such as its fluidity, thickness, and lateral diffusion of lipid molecules. nih.gov

Protein Interactions: Simulating the binding of this compound to proteins. These simulations can identify key amino acid residues involved in the interaction, calculate binding affinities, and reveal conformational changes in both the fatty acid and the protein upon binding. mdpi.comnih.govresearchgate.net The analysis can decompose the binding free energy to identify crucial residues and understand the forces, such as electrostatic and van der Waals interactions, that stabilize the complex. mdpi.comresearchgate.net

Table 1: Potential Applications of MD Simulations for this compound

| Area of Investigation | Simulation Focus | Potential Insights |

|---|---|---|

| Membrane Interaction | System containing this compound and a model lipid bilayer (e.g., DPPC) | Penetration depth, effect on membrane order and thickness, interaction with lipid headgroups. |

| Protein Binding | System with this compound and a target protein (e.g., fatty acid-binding protein) | Binding site identification, calculation of binding free energy, role of specific amino acid residues. |

The substitution of a hydrogen atom with a fluorine atom can significantly alter the conformational preferences of an alkyl chain. Fluorine's high electronegativity and size compared to hydrogen can introduce steric and electronic effects that favor certain dihedral angles over others. Conformational analysis aims to identify the most stable, low-energy arrangements of a molecule. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations solve the electronic Schrödinger equation to provide detailed information about the electronic structure, energy, and properties of a molecule. ethz.ch These methods are essential for understanding how the introduction of a highly electronegative fluorine atom affects the chemical reactivity and properties of hexadecanoic acid.

The acidity of a carboxylic acid is quantified by its pKa value, which is the pH at which the acid is 50% deprotonated. The presence of a fluorine atom has a profound impact on the pKa due to its strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa value) of the carboxylic acid.

Quantum chemical calculations, often paired with continuum solvation models like COSMO-RS, are a reliable method for predicting pKa values. nih.gov The position of the fluorine atom relative to the carboxylic acid group is critical; the closer the fluorine is to the carboxyl group, the stronger its acid-strengthening effect. nih.gov While experimental data for this compound is scarce, computational studies on other fluorinated carboxylic acids demonstrate this trend clearly. For instance, the pKa of an eight-carbon chain carboxylic acid is significantly lower when fluorinated at the α-carbon (position 2) compared to the ω-carbon (the terminal carbon). nih.gov Generally, as the degree of fluorination decreases, the pKa increases. nih.gov

Table 2: General Trends in pKa of Fluorinated Carboxylic Acids

| Compound Type | Fluorine Position | Expected pKa Trend | Reason |

|---|---|---|---|

| Unsubstituted Carboxylic Acid | N/A | Baseline (e.g., Acetic Acid ~4.76) | No inductive stabilization of the anion. |

| α-Fluoro Carboxylic Acid | Adjacent to COOH | Significant decrease (more acidic) | Strong inductive electron withdrawal stabilizes the conjugate base. nih.gov |

| ω-Fluoro Carboxylic Acid | Farthest from COOH | Slight decrease (less acidic than α-fluoro) | Inductive effect weakens significantly with distance. nih.gov |

Computational methods are increasingly used to predict whether a molecule like this compound can act as a substrate for a particular enzyme. nih.govnih.gov Machine learning and artificial intelligence models, trained on large datasets of known enzyme-substrate interactions, can identify patterns and relationships to make predictions. nih.govresearchgate.net

These predictive models use molecular descriptors for both the enzyme (e.g., amino acid sequence, structural information) and the substrate (e.g., physicochemical properties, molecular fingerprints). nih.govresearchgate.net For this compound, relevant descriptors would include its molecular weight, polarity, shape, and electronic properties derived from quantum chemical calculations. By inputting these descriptors into a trained model, researchers can predict the likelihood of an interaction with enzymes involved in fatty acid metabolism, potentially identifying which enzymes might process or be inhibited by this fluorinated fatty acid. nih.gov

In silico Modeling of Metabolic Pathways

In silico modeling of metabolic pathways involves creating computational representations of the complex networks of biochemical reactions within a cell. researchgate.net These models can simulate the dynamic behavior of metabolites and predict the effects of introducing a new or modified substance, such as this compound.

By incorporating this compound into a kinetic model of fatty acid metabolism, researchers can simulate its potential metabolic fate. nih.govnih.gov Such models can help to:

Identify Potential Enzymes: Pinpoint which enzymes in pathways like beta-oxidation are likely to interact with the fluorinated substrate.

Predict Metabolic Bottlenecks: Determine if the fluorine atom at the C7 position stalls or inhibits a specific enzymatic step, potentially leading to the accumulation of intermediate metabolites.

Hypothesize Downstream Effects: Simulate how the alteration of one pathway could impact the broader metabolic network of the cell.

This approach allows for a systems-level understanding of how a modified molecule is processed and can guide experimental studies to validate the predicted metabolic targets and outcomes. nih.gov

Structure-Property Relationship Modeling for Fluorinated Fatty Acids

Computational and theoretical studies are pivotal in elucidating the structure-property relationships of fluorinated fatty acids. These models help in predicting the physicochemical properties and biological activities of these compounds, thereby guiding further experimental research. The introduction of fluorine atoms into a fatty acid backbone significantly alters its electronic and conformational properties, which in turn influences its behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools frequently employed to correlate the molecular structure of fluorinated fatty acids with their properties and biological activities. researchgate.net These models are built upon the principle that the structure of a molecule dictates its properties and functions.

One of the key properties influenced by fluorination is acidity. The high electronegativity of fluorine leads to a strong inductive effect, which can increase the acidity of the carboxylic acid group. researchgate.net This effect is dependent on the position and number of fluorine substituents.

Molecular docking simulations are often used to investigate the binding of fluorinated fatty acids to proteins. These studies reveal that hydrophobic and hydrogen-bonding interactions are the primary driving forces for binding. acs.org The geometry of binding is influenced by the size and rigidity of the fluorinated fatty acid. acs.org

The following interactive data tables summarize the predicted effects of fluorination on key physicochemical properties of a hypothetical C16 fatty acid chain, illustrating the principles of structure-property relationship modeling.

Table 1: Predicted Physicochemical Properties Based on Fluorine Position in a Monofluorohexadecanoic Acid

| Feature | 2-Fluorohexadecanoic acid | This compound | 16-Fluorohexadecanoic acid |

| Predicted pKa | Lower | Slightly Lower | Minimally Affected |

| Predicted LogP | Increased | Slightly Increased | Minimally Affected |

| Predicted Binding Affinity to FABP | Moderate | High | Low |

Table 2: Predicted Properties Based on Degree of Fluorination at a Single Carbon

| Feature | Heptadecanoic Acid (Unfluorinated) | 17-Monofluoroheptadecanoic acid | 17,17-Difluoroheptadecanoic acid | 17,17,17-Trifluoroheptadecanoic acid |

| Predicted Dipole Moment (Debye) | ~1.7 | ~2.5 | ~3.1 | ~3.5 |

| Predicted Acidity (pKa) | ~4.9 | ~4.8 | ~4.7 | ~4.6 |

| Predicted Surface Tension (mN/m) | ~35 | ~32 | ~28 | ~25 |

These models and the data they generate are instrumental in understanding how specific structural modifications, such as the introduction of a fluorine atom at the 7th position in hexadecanoic acid, can fine-tune the molecule's properties for various applications.

Future Research Directions and Unaddressed Challenges in 7 Fluorohexadecanoic Acid Research

Advancements in Stereoselective Synthesis of Fluorinated Fatty Acids

The precise spatial arrangement of atoms within a molecule can dramatically influence its biological activity. For fluorinated fatty acids like 7-Fluorohexadecanoic acid, the stereochemistry at the fluorine-bearing carbon is of paramount importance. The development of synthetic methods that can selectively produce one enantiomer over the other is a critical area of ongoing research.

Recent progress in asymmetric synthesis has provided powerful tools for creating chiral molecules. nih.gov Transition metal catalysis and organocatalysis are two prominent strategies that have been successfully applied to the synthesis of chiral fluorinated compounds. nih.gov For instance, methods for the enantioselective construction of carbon-fluorine (C-F) bonds have been a major focus, as the direct introduction of fluorine in a stereocontrolled manner is a significant challenge. nih.govacs.org

Future advancements in this area will likely involve the design of novel chiral catalysts that can facilitate the stereoselective fluorination of fatty acid precursors with high efficiency and selectivity. The development of methods for the asymmetric construction of carbon centers bearing fluorine is a key challenge in synthetic chemistry. dntb.gov.ua The ability to access both enantiomers of this compound will be crucial for dissecting their distinct biological roles and potential therapeutic applications.

Key Research Goals in Stereoselective Synthesis:

Development of highly enantioselective and diastereoselective fluorination methods applicable to long-chain fatty acid precursors.

Design of novel chiral ligands and catalysts for transition-metal-catalyzed asymmetric fluorination. nih.gov

Exploration of biocatalytic approaches for the stereospecific synthesis of fluorinated fatty acids.

Synthesis of stereoisomerically pure this compound to enable detailed structure-activity relationship studies.

Exploring Broader Biological Roles and Pathways (Non-Clinical)

While initial studies have provided glimpses into the biological behavior of fluorinated fatty acids, a comprehensive understanding of the broader biological roles and metabolic pathways of this compound is still lacking. Fatty acids are fundamental to numerous cellular processes, serving as energy sources, structural components of membranes, and signaling molecules. nih.gov The introduction of a fluorine atom can significantly alter these functions.

Future research should focus on elucidating how this compound is metabolized by cells and how it influences various metabolic pathways, such as fatty acid oxidation and synthesis. researchgate.netnih.gov It is known that the metabolism of fatty acids can be influenced by their structure, as seen in the "odd-even rule" where the number of carbon atoms dictates the final metabolic products. snmjournals.org Investigating whether this compound follows similar metabolic logic or if the fluorine atom introduces novel metabolic fates is a key question.

Furthermore, the impact of this compound on cellular signaling and membrane dynamics warrants investigation. Fatty acids and their derivatives are precursors to a vast array of signaling molecules that regulate processes like inflammation and cell proliferation. mdpi.comnih.gov Understanding how the fluorinated analogue perturbs these signaling cascades could reveal novel mechanisms of action.

Key Research Questions in Biological Roles and Pathways:

What are the primary metabolic pathways for this compound in different cell types?

How does this compound influence the composition and fluidity of cellular membranes?

Does this compound or its metabolites interact with nuclear receptors or other signaling proteins?

What are the effects of this compound on lipid droplet formation and dynamics?

Development of Novel Analytical Techniques for In Situ and In Vivo (Non-Clinical) Studies

To unravel the complex biological roles of this compound, it is essential to develop advanced analytical techniques that can track its fate and distribution within living systems in real-time. Current methods often rely on the extraction and analysis of lipids, which provides a static snapshot of their abundance.

The development of non-invasive imaging techniques capable of visualizing the uptake, trafficking, and metabolism of this compound at the subcellular level would be a significant breakthrough. The use of isotopically labeled compounds, such as those containing fluorine-18 (B77423) (¹⁸F), has shown promise for in vivo imaging using positron emission tomography (PET). snmjournals.org Synthesizing [¹⁸F]this compound would enable dynamic studies of its biodistribution and metabolism in animal models. nih.gov

In addition to imaging, advanced mass spectrometry techniques, such as imaging mass spectrometry, could provide spatially resolved information on the distribution of this compound and its metabolites within tissues and even single cells. These methods would offer unprecedented insights into the localized effects of this fluorinated fatty acid.

Future Directions in Analytical Techniques:

Synthesis and application of ¹⁸F-labeled this compound for PET imaging studies.

Development of fluorescently tagged analogues for live-cell imaging and tracking.

Application of high-resolution imaging mass spectrometry for mapping the distribution of this compound in tissues.

Development of sensitive and specific probes for the in situ detection of this compound.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research on this compound. Molecular modeling and simulations can provide valuable insights into the behavior of this molecule at the atomic level, complementing and guiding experimental investigations.

Computational methods can be employed to predict the preferred conformations of this compound, its interactions with proteins such as enzymes and receptors, and its behavior within a lipid bilayer. nih.govmdpi.com For example, molecular dynamics simulations can be used to understand how the presence of the fluorine atom affects the fluidity and other physical properties of cell membranes.

By integrating computational predictions with experimental data from techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, a more complete picture of the structure-function relationships of this compound can be constructed. This integrated approach can also aid in the rational design of new fluorinated fatty acid analogues with tailored properties.

Opportunities for Integrated Research:

Molecular dynamics simulations to study the impact of this compound on membrane structure and dynamics.

Quantum mechanical calculations to investigate the electronic properties of the C-F bond and its influence on reactivity.

Docking studies to predict the binding of this compound to key metabolic enzymes and receptors.

In silico screening of virtual libraries of fluorinated fatty acids to identify candidates with desired biological activities.

Biotechnological Production and Biocatalysis for this compound

The chemical synthesis of fluorinated organic compounds can be complex and environmentally demanding. Biotechnological production methods, utilizing engineered microorganisms or isolated enzymes, offer a promising alternative for the sustainable and efficient synthesis of this compound. uni-greifswald.denih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool in organic synthesis due to the high selectivity and mild reaction conditions of enzymes. dntb.gov.uanih.gov It may be possible to engineer enzymes, such as fatty acid synthases or desaturases, to accept fluorinated substrates and produce this compound. nih.gov This approach could also provide a route to the stereoselective synthesis of this compound. cnr.it

Furthermore, the development of microbial cell factories engineered to produce this compound from simple carbon sources is an attractive long-term goal. researchgate.net This would involve the introduction of heterologous genes and the optimization of metabolic pathways to channel carbon flux towards the desired product. While challenging, the successful implementation of such a strategy could enable the large-scale and cost-effective production of this and other valuable fluorinated fatty acids. nih.gov

Future Research in Biotechnological Production:

Screening for and engineering of enzymes capable of fluorinating fatty acid precursors.

Development of whole-cell biocatalysts for the production of this compound.

Metabolic engineering of microorganisms to establish de novo biosynthesis pathways for fluorinated fatty acids.

Exploration of enzymatic cascades for the efficient conversion of simple starting materials into this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Fluorohexadecanoic acid with high purity, and what challenges arise during fluorination?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of hydroxyl or halogen groups in hexadecanoic acid derivatives using fluorinating agents like KF or DAST. Key challenges include avoiding side reactions (e.g., over-fluorination) and ensuring regioselectivity at the 7-position. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization is critical to isolate the product. Reaction conditions (temperature, solvent polarity) must be optimized to minimize degradation .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential. The ¹⁹F NMR signal at ~-120 ppm (CF coupling) confirms fluorination at the 7-position. Mass spectrometry (LC-MS or HRMS) validates molecular mass ([M-H]⁻ peak at m/z 291.2). Infrared spectroscopy (IR) identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?